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molecular formula C8H8ClNO B3040070 3-Pyridin-3-ylpropanoyl chloride CAS No. 152656-95-6

3-Pyridin-3-ylpropanoyl chloride

Cat. No. B3040070
M. Wt: 169.61 g/mol
InChI Key: YGFLLWCRSGXSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008196

Procedure details

Add thionyl chloride (0.05 mL, 0.53 mmol) to a stirred suspension of 3-(3-pyridyl)propionic acid (80.2 mg, 0.53 mmol) and benzyltriethylammonium chloride (1 mg, 0.004 mmol) in 1,2-dichloroethane (20 mL) and heat to reflux for 2.5 hours. Cool the reaction mixture to room temperature and concentrate in vacuo. Azeotrope the residue with CCl4 and place under vacuum. Use the resulting acid chloride without further purification.
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
80.2 mg
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][C:13]([OH:15])=O)[CH:6]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCCl>[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][C:13]([Cl:3])=[O:15])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.05 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
80.2 mg
Type
reactant
Smiles
N1=CC(=CC=C1)CCC(=O)O
Name
Quantity
1 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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